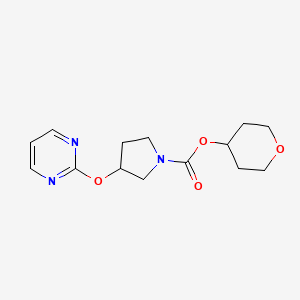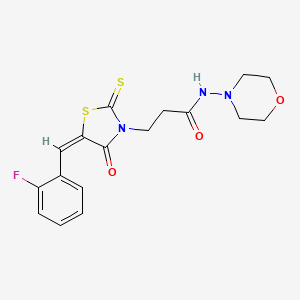
Butanamide, N-3-butyn-1-yl-3,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
But-3-yn-1-yl carbamate serves as a valuable research chemical in medicinal chemistry. Researchers explore its potential as a building block for novel drug candidates. Its structural features, including the alkyne group, make it an attractive scaffold for designing bioactive molecules. By modifying the substituents, scientists can create derivatives with enhanced pharmacological properties .
Photocatalysis and Organic Synthesis
The alkyne functionality in But-3-yn-1-yl carbamate makes it amenable to photochemical reactions. Researchers have utilized it in photocatalytic processes, such as cycloadditions and cyclizations. For instance, it can participate in [2+2] cycloadditions under light irradiation, leading to the formation of complex heterocyclic structures. These reactions find applications in the synthesis of natural products and functional materials .
Boron-Containing Compounds
But-3-yn-1-yl carbamate has been investigated in the context of boron-containing compounds. Researchers have explored its reactivity with boron reagents to create boron-substituted derivatives. These compounds exhibit unique properties, including Lewis acidity and potential applications in materials science and catalysis .
Natural Product Synthesis
The compound’s alkyne moiety allows for versatile transformations. Scientists have employed But-3-yn-1-yl carbamate as an intermediate in the synthesis of natural products. Notably, it plays a role in the construction of jaspine B, a cytotoxic compound isolated from marine sponges. The synthetic route involves several steps, including esterification, protection, and reduction .
Stable Carbamates for Pharmaceuticals
Cyclic carbamates, including But-3-yn-1-yl carbamate, have gained attention as stable functional groups in drug molecules. They resist metabolic hydrolysis and maintain their integrity during metabolism. Researchers explore their incorporation into pharmaceuticals to enhance stability and bioavailability .
Reference Standards in Analytical Chemistry
High-quality But-3-yn-1-yl carbamate serves as a reference standard for analytical methods. Laboratories use it to validate and calibrate instruments, ensuring accurate results in pharmaceutical testing, environmental analysis, and quality control .
Mécanisme D'action
Target of Action
It is known that similar compounds have been used as proteomic cysteine probes , suggesting that this compound may interact with cysteine residues in proteins.
Mode of Action
It is known that similar compounds have been used in covalent ligand directed release chemistry (coldr) . This suggests that N-(but-3-yn-1-yl)-3,3-dimethylbutanamide may form a covalent bond with its target, leading to changes in the target’s function.
Biochemical Pathways
Given its potential role as a proteomic cysteine probe , it may affect pathways involving proteins with cysteine residues.
Pharmacokinetics
Similar compounds are known to be used in biochemical research, suggesting that they may have suitable bioavailability for such applications .
Result of Action
As a potential proteomic cysteine probe , it may lead to changes in the function of proteins with cysteine residues.
Action Environment
Similar compounds are typically stored at 2-8°c , suggesting that temperature may play a role in maintaining the compound’s stability.
Propriétés
IUPAC Name |
N-but-3-ynyl-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-5-6-7-11-9(12)8-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHQVAPGHRHQFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(but-3-yn-1-yl)-3,3-dimethylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

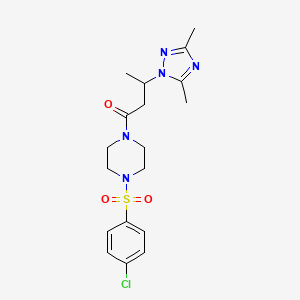

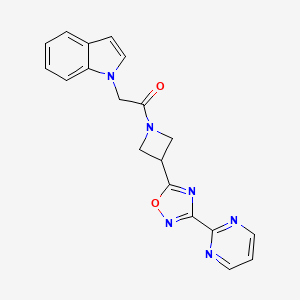
![Ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2410967.png)
![2-(4-Fluorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2410968.png)
![Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2410969.png)
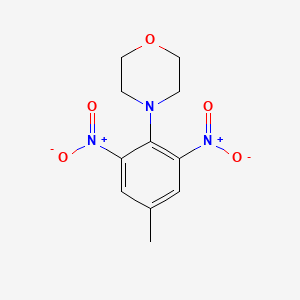
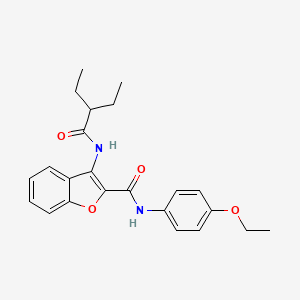
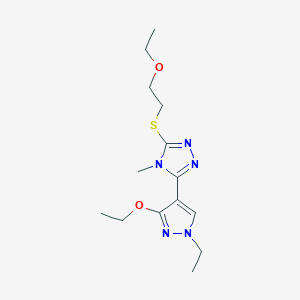
methyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B2410976.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea](/img/structure/B2410978.png)
![6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2410979.png)
